Hexamethylene diisocyanate

Description

This compound appears as a colorless crystalline solid. Toxic by ingestion and is strongly irritating to skin and eyes. It is used to make nylon.

This compound is a diisocyanate compound with the two isocyanates linked by a hexane-1,6-diyl group. It has a role as a hapten and an allergen.

This compound is used as a polymerizing agent in polyurethane paints and coatings. Acute (short-term) exposure to high concentrations of this compound in humans can cause pulmonary edema, coughing, and shortness of breath. This compound is also extremely irritating to the eyes, nose, and throat. Human studies have suggested that chronic (long-term) exposure to this compound may cause chronic lung problems. Animal studies have reported respiratory effects from chronic inhalation exposure and skin irritation and sensitization from dermal exposure to this compound. No information is available on the reproductive, developmental, or carcinogenic effects of this compound in humans. EPA has not classified this compound for carcinogenicity.

This compound, also known as HDI, is a chemical compound of cyanide and an aliphatic diisocyanate. Aliphatic diisocyanates are used in special applications, such as enamel coatings which are resistant to abrasion and degradation from ultraviolet light. These properties are particularly desirable in, for instance, the exterior paint applied to aircraft. (L574)

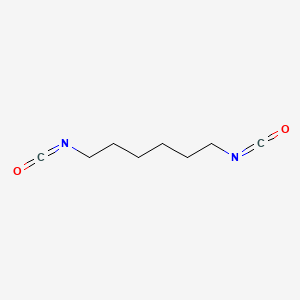

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,6-diisocyanatohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c11-7-9-5-3-1-2-4-6-10-8-12/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRAMGCGOFNQTLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCN=C=O)CCN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2, Array | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3579 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0278 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

53895-37-7, 28574-90-5, 28182-81-2 | |

| Record name | Hexane, 1,6-diisocyanato-, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53895-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | HMDI trimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28574-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexamethylene diisocyanate homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28182-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4024143 | |

| Record name | 1,6-Diisocyanatohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hexamethylene diisocyanate appears as a colorless crystalline solid. Toxic by ingestion and is strongly irritating to skin and eyes. It is used to make nylon., Liquid, Clear, colorless to slightly yellow liquid with a sharp, pungent odor; [NIOSH], CLEAR COLOURLESS LIQUID WITH PUNGENT ODOUR., Clear, colorless to slightly yellow liquid with a sharp, pungent odor. | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3579 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexane, 1,6-diisocyanato- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexamethylene diisocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/116 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0278 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/715 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Hexamethylene diisocyanate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0320.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

491 °F at 760 mmHg (NTP, 1992), 213 °C (415 °F), BP: 121-122 °C at 9 mm Hg, 255 °C, 415 °F | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3579 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6134 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0278 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/715 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Hexamethylene diisocyanate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0320.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

284 °F (NTP, 1992), 140 °C o.c., 284 °F | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3579 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0278 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/715 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Hexamethylene diisocyanate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0320.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Reacts with water (NTP, 1992), Solubility in water: reaction, Low (Reacts) | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3579 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0278 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Hexamethylene diisocyanate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0320.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.0528 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.04 at 25 °C/15.5 °C, Relative density (water = 1): 1.05, 1.0528, (77 °F): 1.04 | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3579 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6134 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0278 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/715 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Hexamethylene diisocyanate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0320.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

5.81 (Air = 1), Relative vapor density (air = 1): 5.8 | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6134 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0278 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.05 mmHg at 75 °F (NTP, 1992), 0.5 [mmHg], 0.05 mm Hg at 25 °C (77 °F), Vapor pressure, Pa at 25 °C: 7, 0.5 mmHg, (77 °F): 0.05 mmHg | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3579 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexamethylene diisocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/116 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6134 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0278 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/715 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Hexamethylene diisocyanate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0320.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Liquid, Clear, colorless to slightly yellow liquid, Oil | |

CAS No. |

822-06-0, 822-06-0, 11142-52-2 | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3579 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexamethylene diisocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=822-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexamethylene diisocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000822060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-Diisocyanatohexane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11687 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexane, 1,6-diisocyanato- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,6-Diisocyanatohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexamethylene diisocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.350 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0I70A3I1UF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6134 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0278 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/715 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-67 °F (NTP, 1992), -67 °C (-89 °F), -67 °C, -89 °F | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3579 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6134 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0278 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | HEXAMETHYLENE DIISOCYANATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/715 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Hexamethylene diisocyanate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0320.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Hexamethylene Diisocyanate Hdi in Advanced Polymer Science and Engineering

Theoretical Frameworks for Isocyanate Reactivity in Polymer Synthesis

The reactivity of the isocyanate group is central to its role in polymer chemistry. This reactivity is primarily dictated by the electrophilic nature of the carbon atom within the N=C=O functional group, making it susceptible to attack by nucleophiles.

Nucleophilic Addition Mechanisms of Isocyanate Groups

The fundamental reaction of isocyanates is nucleophilic addition to the carbon-nitrogen double bond. The carbon atom of the isocyanate group is electron-deficient due to the high electronegativity of the adjacent oxygen and nitrogen atoms, making it a prime target for nucleophilic attack. rug.nl The general order of reactivity with various nucleophiles is: primary amine > secondary amine > hydroxyl > acid > anhydride (B1165640) > epoxide. nih.gov

The reaction between an alcohol and an isocyanate group, which forms the basis of polyurethane chemistry, results in a urethane (B1682113) (or carbamate) linkage. nih.govuantwerpen.be This reaction can be catalyzed by both Lewis bases (e.g., tertiary amines) and Lewis acids (e.g., organometallic compounds). rug.nl Tertiary amine catalysts can operate through two proposed mechanisms: one involves a reversible nucleophilic attack by the amine on the isocyanate's carbon atom to form an activated complex, while the other suggests the amine activates the alcohol via hydrogen bonding. nih.gov

The reactivity of the isocyanate group is significantly influenced by the chemical group attached to it. Electron-withdrawing groups increase the electrophilicity of the carbon atom, enhancing reactivity, whereas electron-donating groups decrease it. rug.nl Consequently, aromatic isocyanates like toluene (B28343) diisocyanate (TDI) and methylene (B1212753) diphenyl diisocyanate (MDI) are more reactive than aliphatic isocyanates such as HDI. nih.govca.gov This difference in reactivity is attributed to the resonance effect of the aromatic ring, which helps stabilize the negative charge delocalization. nih.gov

Hydrolysis Pathways and Byproduct Formation in Polyurethane Systems

In polyurethane systems, water is a significant reactant that can lead to specific byproducts. The isocyanate groups of HDI react with water in a process called hydrolysis. oecd.org This reaction initially forms an unstable carbamic acid, which then decomposes to yield a primary amine (1,6-diaminohexane) and carbon dioxide gas. uantwerpen.beoecd.orgresearchgate.net The released CO2 can act as a blowing agent in the production of polyurethane foams. mdpi.com

The hydrolysis of HDI in water is relatively slow without a catalyst but can be accelerated by certain buffers. nih.gov The primary amine formed through hydrolysis is highly reactive and can subsequently react with another isocyanate group. oecd.org This secondary reaction results in the formation of a urea (B33335) linkage, leading to the creation of oligo- and polyureas. oecd.orgresearchgate.net These urea-based structures can become integrated into the final polymer network.

Besides ureas, other side reactions can occur, especially at elevated temperatures or with specific catalysts. For instance, an isocyanate group can react with a urethane linkage to form an allophanate, or with a urea linkage to form a biuret (B89757). uantwerpen.beutwente.nl These reactions introduce branching and cross-linking into the polymer structure, influencing its final properties.

Methodologies for the Synthesis of HDI-Based Oligomers and Prepolymers

To modify its properties and reduce volatility, HDI is often converted into oligomers or prepolymers before its final application. These are typically mixtures of molecules with higher molecular weights, such as trimers, pentamers, and other oligomers. sci-hub.stresearchgate.net

Controlled Oligomerization Techniques

Controlled oligomerization allows for the production of HDI-based prepolymers with specific properties. The process often involves self-polymerization of the HDI monomer, which can be monitored to control the content of individual oligomers. sci-hub.st The reaction is typically terminated once a desired conversion of NCO groups is achieved, followed by the removal of unreacted HDI monomer, often through thin-film evaporation. google.com

One of the most important oligomerization reactions for diisocyanates is cyclotrimerization. In this process, three diisocyanate molecules react to form a highly stable six-membered ring known as an isocyanurate. nih.govutwente.nl The resulting HDI trimer is a trifunctional molecule that is a key component in many polyurethane coatings and adhesives due to the high thermal and chemical resistance imparted by the isocyanurate ring. utwente.nlgoogle.com

The cyclotrimerization of HDI is a catalytic process, as uncatalyzed trimerization is generally not observed for aliphatic isocyanates. sci-hub.stresearchgate.net A variety of catalysts can be employed, including tertiary amines, phosphines, quaternary ammonium (B1175870) hydroxides, and organometallic compounds. sci-hub.stresearchgate.net The reaction is a form of step-growth polymerization, and the product is not a single compound but a mixture of the primary trimer, pentamer, heptamer, and higher molecular weight oligomers. sci-hub.stresearchgate.net The relative content of these oligomers can be controlled by adjusting reaction conditions such as temperature, time, and catalyst concentration, which in turn affects the viscosity and curing properties of the final polyisocyanate product. sci-hub.stresearchgate.net DFT calculations have proposed a two-step mechanism for HDI cyclotrimerization, beginning with the formation of a dimer that then reacts with another HDI monomer to form the six-membered isocyanurate ring. acs.org

Isocyanates can also undergo dimerization to form a four-membered ring structure called a uretdione (or uretidione). rug.nlnih.gov This reaction is reversible, and the dimer can dissociate back into monomers at elevated temperatures. rug.nlsci-hub.st For this reason, the dimer is often considered a less desirable product in many applications compared to the more stable trimer. sci-hub.st

The dimerization of aliphatic isocyanates like HDI does not typically occur without a catalyst. sci-hub.stresearchgate.net Lewis bases such as phosphines and pyridine (B92270) can catalyze dimerization. rug.nlsci-hub.st Some research suggests that the dimer may be a kinetically controlled product, forming faster but being less stable than the thermodynamically favored trimer. sci-hub.st The formation of dimers versus trimers can be influenced by the choice of catalyst and reaction conditions. sci-hub.st While aromatic isocyanates like TDI can dimerize slowly upon standing, this has not been observed for aliphatic diisocyanates. sci-hub.stresearchgate.net

Interactive Data Tables

Table 1: Reactivity of Isocyanate Groups

| Reactant Type | Product | Catalyst Requirement | Relative Reactivity |

| Primary Amine | Urea | Generally not required | Very High |

| Secondary Amine | Urea | Generally not required | High |

| Alcohol (Hydroxyl) | Urethane | Often catalyzed | Moderate |

| Water | Amine + CO2 (via Carbamic Acid) | Can be catalyzed | Moderate |

| Urethane | Allophanate | Requires catalyst/heat | Low |

| Urea | Biuret | Requires catalyst/heat | Low |

Table 2: Common Oligomerization Products of HDI

| Product Name | Structure Description | Key Features | Formation Pathway |

| HDI Trimer | Six-membered isocyanurate ring | High thermal and chemical stability, trifunctional | Catalytic Cyclotrimerization |

| HDI Dimer | Four-membered uretdione ring | Thermally reversible, difunctional | Catalytic Dimerization |

| HDI Pentamer | Two isocyanurate rings linked | Higher molecular weight oligomer | Step-growth polymerization |

| HDI Heptamer | Three isocyanurate rings linked | Higher molecular weight oligomer | Step-growth polymerization |

| Polyureas | Chains with urea linkages | Formed as hydrolysis byproduct | Reaction of amine with isocyanate |

Allophanate Formation in HDI-Based Systems

Allophanates are branched structures formed from the reaction of an isocyanate group with a urethane linkage. This reaction is a significant consideration in the synthesis of polyurethanes from hexamethylene diisocyanate (HDI), as it can influence the final properties of the material. The formation of allophanates typically occurs at temperatures above 110°C and can be reversible. rsc.org

In HDI-based systems, the excess isocyanate (NCO) groups can react with the urethane groups formed during polymerization, leading to branching and cross-linking. researchgate.net This autocatalytic behavior can affect the reaction kinetics and the final polymer structure. researchgate.net The formation of allophanates, along with biurets (formed from the reaction of isocyanates with urea groups), introduces branch points in the polymer chain. rsc.org While aliphatic isocyanates like HDI are often chosen for applications requiring high stability against yellowing, the formation of these branched structures can impact mechanical properties. rsc.orgresearchgate.net For instance, in the creation of specialty polyurethanes, the controlled reaction of urethane groups with monoisocyanates to form allophanates can be a method to reduce the viscosity of the composition. google.com

Catalyst Systems in HDI Polymerization

The polymerization of HDI is often mediated by catalysts to control the reaction rate and the selectivity towards desired structures, such as isocyanurates (trimers).

Tri-n-butylphosphine (TBP) Catalysis and Selectivity

Tri-n-butylphosphine (TBP) is a widely utilized catalyst for the cyclotrimerization of HDI. sci-hub.st While phosphines are known to catalyze the dimerization of aromatic diisocyanates, TBP can also promote the formation of trimers from aliphatic isocyanates like HDI. sci-hub.st The mechanism involves the nucleophilic attack of TBP on the isocyanate group, forming a zwitterionic intermediate that then reacts with other isocyanate monomers. nih.gov

The selectivity of TBP catalysis can be influenced by reaction conditions. Studies have shown that the dimer can be a kinetically controlled product, while the trimer is thermodynamically favored but forms more slowly. sci-hub.st The concentration of TBP, reaction temperature, and reaction time all play crucial roles in the molecular weight distribution of the resulting polyisocyanates. sci-hub.stresearchgate.net For example, at 80°C, the content of the desired HDI trimer can be maximized by optimizing the reaction time, after which the concentration of higher oligomers like pentamers and heptamers begins to increase. sci-hub.st

Below is a table summarizing the effect of TBP catalyst concentration on the composition of HDI-based polyisocyanates after 2 hours at 80°C, based on data from a study by Hu et al. sci-hub.st

N-Heterocyclic Carbenes and Other Advanced Catalysts

N-Heterocyclic carbenes (NHCs) have emerged as highly efficient catalysts for various polymerization reactions, including the cyclotrimerization of isocyanates. acs.org For HDI, NHCs can effectively catalyze the formation of polyurethanes when reacted with diols. rsc.org These catalysts can operate under mild conditions and exhibit high activity. rsc.org The use of protected NHCs can offer latent catalysis, where the catalyst becomes active only at elevated temperatures, providing better control over the polymerization process. researchgate.net

Dual catalysis systems, such as those combining NHCs with metal halides, have shown to increase polymerization rates for polyurethane synthesis. researchgate.net Other advanced catalysts for HDI polymerization include quaternary ammonium salts, which have demonstrated high selectivity for isocyanurate trimer formation. researchgate.net

Catalyst-Free Polymerization Approaches

While catalysts are widely used, catalyst-free polymerization of HDI is also possible and can be advantageous in applications where catalyst residues might be a concern, such as in biomedical materials. nih.gov For instance, biocompatible and biodegradable polyurethanes have been synthesized through the one-shot bulk polymerization of HDI with bio-based diols like isosorbide (B1672297) and poly(tetramethylene glycol) without a catalyst. nih.gov These reactions are typically carried out at elevated temperatures, for example, 120°C for 12 hours, to achieve polymerization. nih.gov

Catalyst-free methods have also been explored for upcycling polyurethane foams, where the degradation of the foam is achieved without the need for external catalysts. chinesechemsoc.org Furthermore, the synthesis of isocyanate-blocked imidazoles from HDI has been successfully achieved without a catalyst. researchgate.net

Synthesis of HDI-Derived Polyisocyanates with Controlled Molecular Weight Distribution

Controlling the molecular weight distribution of HDI-derived polyisocyanates is crucial for tailoring the properties of the final material. The formation of not just trimers, but also pentamers, heptamers, and higher molecular weight oligomers is a common feature of HDI polymerization. sci-hub.stresearchgate.net The relative amounts of these oligomers can be controlled by carefully managing the reaction conditions.

Gel permeation chromatography (GPC) is a key analytical technique used to monitor the molecular weight distribution. sci-hub.stresearchgate.net Research has shown that factors such as reaction time, temperature, and catalyst concentration have a significant impact on the distribution of oligomers. sci-hub.st For example, in TBP-catalyzed polymerization, the HDI trimer content can reach a maximum at a specific reaction time, after which it may decrease as higher oligomers are formed. sci-hub.st A stepwise polymerization mechanism is generally considered, where trimers are formed from monomers, and then further react with monomers to form pentamers, and so on. acs.org

The following table illustrates the change in the content of different HDI oligomers over time in a TBP-catalyzed reaction at 80°C. sci-hub.st

Strategies for the Production of Low Free Monomer HDI Prepolymers

The presence of unreacted HDI monomer in prepolymers is a significant concern due to potential health and safety issues. Consequently, various strategies have been developed to produce HDI prepolymers with low levels of free monomer. These "low free" or "LF" prepolymers typically contain less than 0.1% by weight of free diisocyanate. plastech.bizube.com

One common method to reduce the free monomer content is through a post-reaction purification step, such as vacuum distillation or thin-film evaporation, which strips the unreacted monomer from the prepolymer. plastech.bizgoogle.com This technology can be applied to a wide range of diisocyanate prepolymers, including those based on HDI. plastech.biz

The use of these low free monomer prepolymers offers several advantages. Not only do they have a lower hazard classification, but they can also lead to polyurethane end products with improved performance. plastech.biz The more precise control over the polymer morphology in LF prepolymers results in better-defined phase segregation between hard and soft segments, which can enhance the physical and mechanical properties of the material. plastech.biz Low free monomer prepolymers are utilized in various applications, including coatings, adhesives, and elastomers. google.comepo.orgcoatingsworld.com

Engineering of HDI-Based Polyurethane Systems

The versatility of polyurethane chemistry allows for the precise tailoring of material properties through the careful selection of monomers. In HDI-based systems, the interplay between the isocyanate, polyol, and chain extender dictates the final polymer's performance.

Structure-Property Relationships in HDI-Derived Polyurethanes

The macroscopic properties of polyurethanes are a direct consequence of their microphase-separated morphology, which is governed by the chemical nature of their constituent segments.

The structure of the diisocyanate is a critical determinant of the resulting polyurethane's characteristics. HDI's linear and symmetrical aliphatic structure allows for the formation of well-ordered hard segments, which can lead to higher crystallinity compared to polyurethanes synthesized with asymmetrical or aromatic isocyanates. mdpi.comacs.org This ordered arrangement contributes to the material's mechanical and thermal properties. For instance, polyurethanes based on HDI can exhibit a lower glass transition temperature (Tg) due to the good flexibility of the HDI molecule. mdpi.com

The choice of diisocyanate also influences the thermal stability of the polyurethane. While polyurethanes based on aromatic diisocyanates like 4,4′-methylene diphenyl diisocyanate (MDI) may exhibit higher thermal stability, HDI-based polyurethanes still offer good stability for many applications. researchgate.net The mechanical properties, such as hardness and modulus, are also directly linked to the isocyanate structure, with the good flexibility and molecular symmetry of HDI contributing to a higher modulus in some formulations. mdpi.com

Interactive Table: Comparative Properties of Polyurethanes from Different Isocyanates

| Isocyanate | Tensile Strength (MPa) | Glass Transition Temperature (Tg) (°C) | Key Structural Feature |

|---|---|---|---|

| HDI | Varies with formulation | -69.4 to -48.2 mdpi.com | Linear, Aliphatic |

| MDI | Up to 23.4 mdpi.com | -20.7 mdpi.com | Aromatic |

| IPDI | Varies with formulation | 12.5 mdpi.com | Cycloaliphatic, Asymmetric |

| HMDI | Varies with formulation | 15.8 mdpi.com | Cycloaliphatic, Symmetric |

Polyurethanes are segmented copolymers composed of alternating hard and soft segments. hep.com.cn The hard segments, typically formed from the reaction of the diisocyanate (HDI) and a chain extender, are rigid and contribute to the material's strength and thermal stability. The soft segments, usually long-chain polyols, are flexible and impart elasticity. hep.com.cn

The physicochemical characteristics of these segments determine their interactions and the resulting morphology, which can be either phase-mixed or phase-separated. hep.com.cn In HDI-based polyurethanes, the linear structure of the HDI molecule facilitates close packing of the hard segments, leading to a more distinct phase-separated morphology compared to polyurethanes made with bulkier, cyclic isocyanates. hep.com.cn This phase separation, where hard segments form discrete or semi-crystalline domains within the soft segment matrix, is crucial for achieving desirable elastomeric properties. spm.com.cn The extent of this separation is influenced by factors such as the hard segment content and the nature of the soft segment. mdpi.com For example, using poly(tetramethylene ether)glycol (PTMEG) as the soft segment with HDI can lead to a noticeable microphase separation. nih.gov

Hydrogen bonding plays a pivotal role in the morphology and properties of polyurethanes. These non-covalent interactions occur primarily between the N-H groups of the urethane linkages (proton donors) and the carbonyl groups (C=O) of the urethane or ester/ether groups in the soft segment (proton acceptors). mdpi.com

Synthesis of Biocompatible and Biodegradable HDI-Based Polyurethanes for Biomedical Applications

The inherent properties of HDI make it a suitable candidate for the synthesis of polyurethanes intended for biomedical applications. Its aliphatic nature avoids the release of toxic aromatic diamines upon degradation, a concern with aromatic diisocyanates like MDI and TDI. researchgate.net This has led to the development of various biocompatible and biodegradable polyurethane systems for uses such as tissue engineering scaffolds, drug delivery vehicles, and implant coatings. hep.com.cnnih.gov

The synthesis of these materials often involves reacting HDI with biocompatible soft segments like poly(ethylene glycol) (PEG) or poly(caprolactone) (PCL), and chain extenders that can be either biodegradable or non-toxic. hep.com.cnresearchgate.net For instance, L-tyrosine-based chain extenders have been used to create biocompatible and biodegradable polyurethanes. hep.com.cn Another approach involves using bio-based diols like isosorbide as part of the hard segment, which can impart both rigidity and biocompatibility. nih.gov The absence of a catalyst in some synthesis procedures is also a positive factor for reducing potential toxicity. nih.gov

To enhance the biodegradability of HDI-based polyurethanes for specific biomedical applications, hydrolyzable crosslinked bonds can be incorporated into the polymer network. This strategy allows for controlled degradation of the material in a physiological environment.

One approach involves the synthesis of polyurethane films where HDI and a hard segment like glycerol (B35011) are reacted with a soft segment composed of poly(caprolactone) triol and low-molecular-weight poly(ethylene glycol). nih.gov This formulation results in a highly connected network with a homogeneous structure due to the crosslinked bonds. nih.gov These films exhibit properties such as high water uptake and susceptibility to hydrolytic degradation, making them behave like hydrogels. nih.gov The mechanical properties of such films can be tailored, with reported values showing a high deformation at break (up to 425.4%), an elastic modulus of 1.6 MPa, and a tensile strength of 3.6 MPa. nih.gov Another method involves using poly(vinyl alcohol) (PVA) as a crosslinking agent with HDI and poly(ε-caprolactone), resulting in materials with tensile strengths in the range of 41–52 MPa, which is comparable to that of native human bone. mostwiedzy.pl

Interactive Table: Mechanical Properties of Hydrolyzable HDI-Polyurethane Films

| Formulation | Tensile Strength (MPa) | Elastic Modulus (MPa) | Deformation at Break (%) |

|---|---|---|---|

| HDI/Glycerol/PCL-triol/PEG nih.gov | 3.6 | 1.6 | 425.4 |

| HDI/PCL/PVA mostwiedzy.pl | 41-52 | - | - |

Controlled Release Systems Based on HDI Polyurethanes

Polyurethanes synthesized using this compound (HDI) are investigated for their potential in controlled drug delivery systems due to their biocompatibility and tunable degradation rates. hep.com.cn The structure of the polyurethane, particularly the hard segment composed of HDI, significantly influences the drug release mechanism.

Research has shown that the release of therapeutic agents from HDI-based polyurethane matrices can occur through a combination of drug diffusion and polymer erosion. hep.com.cn For instance, in studies comparing different diisocyanates, HDI-based polyurethanes exhibited a release mechanism for hydrophobic drugs that was controlled by both diffusion of the drug from the polymer network and the degradation of the polymer itself. hep.com.cn This "diffusion-degradation" mechanism allows for a sustained release profile. hep.com.cn

The enzymatic degradation of these polyurethanes is another key aspect of their function in controlled release. For example, polyurethanes based on polyethylene (B3416737) glycol and HDI have been shown to undergo significant mass loss in the presence of enzymes like α-chymotrypsin, which contributes to the release of the encapsulated drug over time. hep.com.cn

Table 1: Drug Release Characteristics of HDI-Based Polyurethanes

| Polymer Composition | Drug Type | Primary Release Mechanism | Influencing Factors |

| PEG-HDI-DTH | Hydrophobic | Diffusion-Degradation | Polymer erosion, Drug-polymer interactions |

| PCL-HDI-DTH | Hydrophobic | Diffusion-Degradation | Polymer erosion, Drug-polymer interactions |

Data sourced from multiple studies on polyurethane-based drug delivery. hep.com.cn

HDI Functionalization of Advanced Nanomaterials

Synthesis and Characterization of this compound-Functionalized Graphene Oxide for Organic Electronics

Graphene oxide (GO), with its unique electronic and mechanical properties, is a promising material for applications in organic electronics. However, its poor solubility in non-polar and polar aprotic solvents limits its practical use. mdpi.comnih.gov To address this, functionalization of GO with this compound (HDI) has been explored. This process improves its dispersibility and compatibility with organic polymer matrices used in electronic devices. mdpi.comnih.gov

The synthesis of HDI-functionalized graphene oxide (HDI-GO) typically involves a two-step process. First, graphene oxide is prepared from graphite (B72142) using methods like the modified Hummers' method. mdpi.come3s-conferences.org Subsequently, the GO is reacted with HDI, often in the presence of a catalyst such as triethylamine (B128534) (TEA). mdpi.comnih.gov The isocyanate groups of HDI react with the hydroxyl and carboxyl functional groups on the surface of GO, forming carbamate (B1207046) ester linkages. mdpi.com

The success of the functionalization is confirmed through various characterization techniques. Fourier-transform infrared (FT-IR) spectroscopy is used to identify the characteristic peaks of the newly formed urethane bonds. mdpi.com Elemental analysis can quantify the degree of functionalization. nih.gov Raman spectroscopy provides insights into the structural changes in the graphene lattice upon functionalization. mdpi.com

The resulting HDI-GO exhibits significantly improved properties. It shows enhanced thermal stability compared to pristine GO, which is advantageous for the long-term performance of electronic devices. nih.gov Crucially, the hydrophobicity of the GO is increased, leading to better dispersion in a range of organic solvents like N,N-dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), and toluene. nih.gov This improved dispersibility is essential for creating homogeneous nanocomposites with conductive polymers like poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS), which are widely used in organic electronics. semanticscholar.orgbohrium.com The uniform dispersion of HDI-GO within the polymer matrix leads to enhanced mechanical and electrical properties of the resulting nanocomposite films. semanticscholar.org

Table 2: Properties of Pristine vs. HDI-Functionalized Graphene Oxide

| Property | Graphene Oxide (GO) | HDI-Functionalized Graphene Oxide (HDI-GO) |

| Dispersibility | Good in water, poor in organic solvents nih.gov | Improved in polar aprotic and non-polar solvents nih.gov |

| Thermal Stability | Lower | Higher nih.gov |

| Surface Chemistry | Hydrophilic, with hydroxyl, carboxyl, and epoxide groups nih.gov | More hydrophobic, with urethane linkages mdpi.com |

Information compiled from studies on the synthesis and characterization of HDI-GO. mdpi.comnih.gov

HDI as a Chain Extender in High Molecular Weight Polymer Synthesis

In polymer synthesis, achieving a high molecular weight is often crucial for obtaining desirable mechanical properties. This compound is frequently employed as a chain extender to increase the molecular weight of prepolymers, such as poly(lactic acid) (PLA). researchgate.netresearchgate.net This is particularly useful in processes like direct polycondensation, where it can be challenging to produce high molecular weight polymers directly due to difficulties in removing byproducts from the highly viscous reaction mixture. researchgate.net

For example, in the case of PLA, a prepolymer with a relatively low number-average molecular weight (Mn) can be chain-extended with HDI to achieve a much higher Mn. researchgate.net Research has demonstrated that by optimizing the reaction conditions, the molecular weight of PLA can be increased by an order of magnitude. researchgate.net However, an excessive amount of HDI can lead to crosslinking or branching, which may negatively impact the properties of the final polymer. semanticscholar.org

The use of HDI as a chain extender is advantageous because it is a relatively simple and effective method for enhancing the properties of biodegradable polymers like PLA, making them suitable for a wider range of applications. semanticscholar.org

Table 3: Effect of HDI Chain Extension on Poly(lactic acid) (PLA) Molecular Weight

| Prepolymer Mn ( g/mol ) | [NCO]/[OH] Molar Ratio | Reaction Time (min) | Final Mw ( g/mol ) | Final Mn ( g/mol ) |

| 2 x 10⁴ | 1.2 | 20 | 20.3 x 10⁴ | 10.5 x 10⁴ |

Data from a study on the chain extension of PLA with HDI. researchgate.net

Supramolecular Polymer Architectures Utilizing HDI Derivatives

Supramolecular chemistry focuses on the assembly of molecules through non-covalent interactions, such as hydrogen bonding. researchgate.net This approach can be used to create novel polymer architectures with dynamic and responsive properties. HDI derivatives, which can form strong and directional hydrogen bonds, are valuable components in the construction of such supramolecular polymers.

The fundamental principle involves designing monomeric or oligomeric units that can self-assemble into long polymer-like chains through non-covalent interactions. researchgate.net The urethane groups formed from the reaction of HDI are capable of acting as both hydrogen bond donors (N-H) and acceptors (C=O), facilitating the formation of well-defined supramolecular structures. researchgate.net

By functionalizing the ends of low-molecular-weight polymers with molecules that can form strong, specific hydrogen bonds, it is possible to create materials that behave like high molecular weight polymers at room temperature but can be processed like low-viscosity liquids at elevated temperatures where the hydrogen bonds are disrupted. researchgate.net This "supramolecular chain extension" offers advantages in terms of processability and recyclability.

The architecture of these supramolecular polymers can be controlled by the design of the interacting units. nih.gov For instance, the use of dendritic structures or other specifically designed end-groups can lead to the formation of complex and ordered supramolecular assemblies. nih.gov The properties of these materials are highly dependent on the strength and directionality of the non-covalent interactions, which can be tuned by modifying the chemical structure of the HDI derivatives and the polymer backbone. researchgate.net

Toxicological and Immunological Research on Hexamethylene Diisocyanate

Mechanisms of HDI-Induced Toxicity

The toxicity of HDI is intrinsically linked to the high electrophilicity of its isocyanate (N=C=O) groups. These groups readily react with nucleophiles in biological systems, initiating a cascade of pathological events, particularly within the respiratory system.

Respiratory Tract Pathological Mechanisms

Inhalation is the primary route of occupational exposure to HDI, making the respiratory tract the principal target for its toxic effects. cdc.gov The interaction of HDI with the components of the airway lining fluid and tissues can induce both immediate irritative effects and delayed hypersensitivity reactions.

HDI is a potent irritant of the mucous membranes of the respiratory tract, eyes, and throat. epa.gov Acute exposure to HDI vapors can cause symptoms of airway irritation, coughing, and shortness of breath. epa.gov Research has shown that HDI is a more potent sensory irritant than other isocyanates like toluene (B28343) diisocyanate (TDI). cdc.gov This irritant capacity is a key factor in the initiation of airway inflammation.

Bronchial hyperresponsiveness (BHR) is a characteristic feature of asthma, defined by an exaggerated bronchoconstrictor response to a wide variety of stimuli. nih.gov While not exclusive to asthma, BHR is a significant factor in the development of obstructive lung diseases and is associated with an accelerated decline in lung function. nih.govyoutube.com The inflammatory processes triggered by the irritant effects of chemicals like HDI are believed to contribute to the development of BHR. This can occur even in individuals who are asymptomatic, highlighting BHR as a potential precursor to clinically apparent respiratory disease. nih.govyoutube.com

HDI is a well-documented cause of occupational asthma, a disease characterized by airway inflammation, reversible airflow obstruction, and BHR following a latency period of exposure. The development of HDI-induced asthma is a complex process involving the immune system. A leading hypothesis posits that low-molecular-weight chemicals like HDI function as haptens. nih.govnih.gov

The mechanism involves the covalent binding of HDI to endogenous macromolecules, particularly proteins such as albumin, in the airways. nih.govresearchgate.net This conjugation, or haptenation, alters the structure of the host protein, creating novel antigenic determinants, or neo-epitopes. nih.gov These HDI-protein adducts are then recognized as foreign by the immune system, initiating an immune response. researchgate.netresearchgate.net

This sensitization process can involve various immunological pathways. While classic IgE-mediated mechanisms seen in atopic asthma are not always predominant in isocyanate-induced asthma, there is evidence for the involvement of specific IgG antibodies. ersnet.org Furthermore, cell-mediated immunity, involving the activation of T-lymphocytes, plays a crucial role. nih.goversnet.org Studies have also shown that dermal exposure to HDI can lead to respiratory sensitization, suggesting that the skin is a viable route for initiating the immune response that later manifests in the lungs. ersnet.org

Cellular and Molecular Interactions of HDI in Biological Systems

At the molecular level, the toxicity of HDI is driven by its chemical reactivity. The isocyanate groups are highly susceptible to nucleophilic attack, leading to the formation of stable covalent bonds with a variety of biological molecules.

The fundamental reaction underlying HDI's biological activity is nucleophilic addition. The carbon atom of the isocyanate group is electron-deficient and is readily attacked by nucleophilic functional groups found in biomolecules, such as the amine groups of lysine (B10760008) residues and the sulfhydryl groups of cysteine residues in proteins. nih.govnih.gov This reaction results in the formation of a stable covalent bond, a process known as conjugation or adduction. nih.gov

Albumin is a major target for HDI conjugation in the airways and blood. researchgate.net The formation of HDI-albumin conjugates is considered a critical step in the pathogenesis of occupational asthma, as these modified proteins can trigger immune sensitization. nih.govresearchgate.net Research has also identified that HDI exposure can up-regulate the expression of certain genes, such as dihydrodiol dehydrogenase, which encodes a protein known to be susceptible to HDI conjugation. nih.govnih.govscispace.com

Table 1: Genes Up-regulated by HDI Exposure in Human Airway Epithelial Cells

| Gene | Function | Implication |

| Thioredoxin reductase | Regulates thiol-redox homeostasis | Suggests HDI induces cellular stress by altering the redox balance. nih.gov |

| Dihydrodiol dehydrogenase | Detoxification of hydrocarbons | Encodes a protein susceptible to HDI conjugation. nih.gov |

| TG interacting factor | Transcriptional regulation | May be involved in the cellular response to chemical exposure. nih.gov |

| Stanniocalcin | Calcium and phosphate (B84403) homeostasis | Potential role in the acute cellular response to HDI. nih.gov |

Glutathione (GSH) is a crucial tripeptide antioxidant and a primary molecule for the detoxification of xenobiotics in the airways. nih.govbohrium.com Its nucleophilic thiol group readily reacts with electrophiles like HDI. nih.gov This reaction can occur directly via nucleophilic addition without enzymatic catalysis. nih.gov

The interaction between HDI and GSH is complex and highly dependent on the concentration of GSH. nih.gov